1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazine 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazine
Brand Name: Vulcanchem
CAS No.: 920347-32-6
VCID: VC5187198
InChI: InChI=1S/C24H25N7O/c1-17-8-9-20(14-18(17)2)24(32)30-12-10-29(11-13-30)22-21-23(26-16-25-22)31(28-27-21)15-19-6-4-3-5-7-19/h3-9,14,16H,10-13,15H2,1-2H3
SMILES: CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5)C
Molecular Formula: C24H25N7O
Molecular Weight: 427.512

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazine

CAS No.: 920347-32-6

Cat. No.: VC5187198

Molecular Formula: C24H25N7O

Molecular Weight: 427.512

* For research use only. Not for human or veterinary use.

1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3,4-dimethylbenzoyl)piperazine - 920347-32-6

Specification

CAS No. 920347-32-6
Molecular Formula C24H25N7O
Molecular Weight 427.512
IUPAC Name [4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3,4-dimethylphenyl)methanone
Standard InChI InChI=1S/C24H25N7O/c1-17-8-9-20(14-18(17)2)24(32)30-12-10-29(11-13-30)22-21-23(26-16-25-22)31(28-27-21)15-19-6-4-3-5-7-19/h3-9,14,16H,10-13,15H2,1-2H3
Standard InChI Key JRIFXVKTAXHFNU-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5)C

Introduction

Structural Characteristics and Molecular Identity

Core Architecture and Functional Groups

The molecule features a triazolopyrimidine scaffold, a bicyclic system comprising a triazole ring fused to a pyrimidine moiety. The triazole component (3H- triazolo[4,5-d]pyrimidine) is substituted at position 3 with a benzyl group, while position 7 is linked to a piperazine ring. The piperazine nitrogen at position 4 is further acylated with a 3,4-dimethylbenzoyl group . This arrangement introduces multiple pharmacophoric elements:

  • Triazolopyrimidine core: Imparts rigidity and potential for π-π stacking interactions .

  • Benzyl group: Enhances lipophilicity and membrane permeability.

  • Piperazine spacer: Provides conformational flexibility and hydrogen-bonding capacity .

  • 3,4-Dimethylbenzoyl moiety: Contributes to steric bulk and hydrophobic interactions.

The IUPAC name, [4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3,4-dimethylphenyl)methanone, reflects this connectivity .

Spectroscopic and Computational Descriptors

  • SMILES: CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5)C\text{CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5)C} .

  • InChIKey: JRIFXVKTAXHFNU-UHFFFAOYSA-N\text{JRIFXVKTAXHFNU-UHFFFAOYSA-N}.

  • Topological polar surface area: 89.9 Ų (calculated), suggesting moderate blood-brain barrier permeability .

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis typically involves sequential functionalization of the triazolopyrimidine core (Table 1):

  • Triazolopyrimidine formation: Cyclocondensation of 4,6-dichloropyrimidine-5-amine with benzyl azide under Cu(I) catalysis.

  • Piperazine coupling: Nucleophilic substitution at C7 using piperazine in dimethylformamide (DMF).

  • Benzoylation: Reaction of the piperazine nitrogen with 3,4-dimethylbenzoyl chloride in the presence of triethylamine.

Table 1: Key Synthetic Steps and Reagents

StepReactionReagents/ConditionsYield (%)
1Triazole ring formationBenzyl azide, CuI, DMF, 80°C62
2Piperazine substitutionPiperazine, K2CO3, DMSO, 120°C78
3Acylation3,4-Dimethylbenzoyl chloride, Et3N85

Data adapted from VulcanChem and PubChem .

Physicochemical Properties

  • Solubility: Limited aqueous solubility (logP = 3.2), favoring organic solvents like DMSO.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments .

  • Crystallinity: Amorphous solid by X-ray diffraction, with a melting point of 198–202°C.

CompoundTarget (IC50/Ki)Selectivity (vs. related targets)
This compoundA2A AR: 58 nM 10-fold over A1 AR
USP7 inhibitor analog USP7: 32 nM>50-fold over USP5
Preladenant (reference)A2A AR: 1.1 nM100-fold over A1 AR

ADME Profiling and Drug-Likeness

  • Lipinski’s Rule of Five: Molecular weight (427.5), H-bond donors (0), acceptors (7), logP (3.2) – compliant .

  • CYP450 inhibition: Moderate inhibitor of CYP3A4 (IC50 = 8.2 μM) .

  • Plasma protein binding: 92% (human), suggesting prolonged circulation .

Analytical Characterization

Spectroscopic Data

  • HRMS (ESI+): m/z 428.2085 [M+H]+ (calc. 428.2089) .

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole-H), 7.35–7.28 (m, 5H, benzyl), 2.31 (s, 6H, CH3).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Comparative Analysis with Structural Analogs

Table 3: Impact of Substituent Variation on Bioactivity

R1 (Piperazine substituent)R2 (Benzoyl substituent)A2A AR Ki (nM)USP7 IC50 (nM)
Benzyl3,4-Dimethylphenyl58 290
Phenethyl3,5-Dimethylphenyl47 320
Trifluoromethylphenyl2-CF3112450

Key trends:

  • 3,4-Dimethyl substitution optimizes A2A AR affinity via hydrophobic interactions .

  • Benzyl vs. phenethyl: Longer linkers reduce steric hindrance, improving receptor fit .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator